molecular formula C17H26N2O3S B4456982 1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4456982
M. Wt: 338.5 g/mol
InChI Key: VGCSNHNGPLZEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a chemical compound known for its applications in scientific research. It is often used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves the reaction of methanesulfonyl chloride with N-[1-(2-methylphenyl)propyl]piperidine-4-carboxamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is widely used in scientific research for its unique properties. It is utilized in:

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 1-METHANESULFONYL-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

This compound stands out due to its specific structural features, which confer unique reactivity and biological activity.

Properties

IUPAC Name

N-[1-(2-methylphenyl)propyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-16(15-8-6-5-7-13(15)2)18-17(20)14-9-11-19(12-10-14)23(3,21)22/h5-8,14,16H,4,9-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCSNHNGPLZEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

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